(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid
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Overview
Description
(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-methyl-2-nitrophenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through cycloisomerization reactions, often catalyzed by palladium (Pd) in the presence of a proton source.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl group is treated with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form the nitro derivative.
Coupling with acrylic acid: The final step involves the coupling of the furan derivative with acrylic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A similar compound with a fluorinated phenyl group.
Furfural: An aldehyde derivative of furan used in various industrial applications.
Uniqueness
(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid is unique due to the presence of both a nitrophenyl group and an acrylic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H11NO5 |
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Molecular Weight |
273.24 g/mol |
IUPAC Name |
3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H11NO5/c1-9-2-5-11(12(8-9)15(18)19)13-6-3-10(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
PHEPHHWAAYYNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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